molecular formula C12H23NO B1485839 1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol CAS No. 2124033-97-0

1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B1485839
CAS No.: 2124033-97-0
M. Wt: 197.32 g/mol
InChI Key: YRRYGVHHCUTVDW-UHFFFAOYSA-N
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Description

1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol is a cyclobutanol derivative featuring a 4-ethylpiperidine moiety linked via a methylene bridge to the cyclobutanol ring. Cyclobutanol derivatives are valued in medicinal chemistry for their conformational rigidity and ability to modulate pharmacokinetic properties. The compound’s molecular formula is inferred as C₁₂H₂₃NO, with a molecular weight of ~197.32 g/mol, distinguishing it from smaller analogs in the evidence .

Properties

IUPAC Name

1-[(4-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-2-11-4-8-13(9-5-11)10-12(14)6-3-7-12/h11,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRYGVHHCUTVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(CC1)CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol is a synthetic organic compound characterized by a cyclobutane ring substituted with an ethylpiperidine moiety. This compound has garnered attention in medicinal chemistry due to its unique structural features, which may confer specific biological activities.

Chemical Structure and Properties

  • Molecular Formula: C11_{11}H21_{21}NO
  • Molecular Weight: 183.29 g/mol
  • CAS Number: [1596866-80-6]

The compound features a cyclobutane core with a hydroxyl group and a piperidine ring, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The specific interactions may include:

  • Agonistic or Antagonistic Activity: The compound may modulate receptor activities, influencing signaling pathways relevant to various physiological processes.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes, thereby affecting metabolic pathways.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion methodModerate activity against Gram-positive bacteria
CytotoxicityMTT assayIC50 values indicating potential selective toxicity against cancer cell lines

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated moderate inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance its antimicrobial profile.

Future Directions in Research

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR): Understanding how variations in the chemical structure affect biological activity can lead to the development of more potent derivatives.
  • In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and therapeutic potential of this compound in disease models.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related cyclobutanol and cyclopentanol derivatives is presented below, focusing on molecular properties, substituents, and applications.

Table 1: Structural and Functional Comparison of Cyclobutanol/Cyclopentanol Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Remarks References
1-[amino-(4-fluorophenyl)methyl]cyclobutan-1-ol 1402152-75-3 C₁₁H₁₃FNO ~193.23 4-fluorophenyl, amino Industrial/scientific research
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 19110-40-8 C₉H₁₉NO 157.25 Aminobutyl, cyclopentanol Pharmaceuticals, agrochemicals
1-[(methylamino)methyl]cyclobutan-1-ol 1461706-88-6 C₆H₁₃NO 115.18 Methylamino Life sciences
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol 2169432-27-1 C₉H₂₀N₂O 172.27 4-aminobutylamino Lab use (purity ≥95%)
1-[(cyclopropylamino)methyl]cyclobutan-1-ol CID 80500940 C₈H₁₅NO ~141.21 Cyclopropylamino Structural studies
1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol Not provided C₁₂H₂₃NO ~197.32 4-ethylpiperidinylmethyl Inferred: Drug discovery N/A

Key Structural and Functional Differences

Its amino group may facilitate hydrogen bonding in biological targets . 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (): The cyclopentanol core and aminobutyl chain increase hydrophobicity, favoring membrane permeability. Applications in agrochemicals suggest utility as a chiral building block . 1-[(methylamino)methyl]cyclobutan-1-ol (): Minimal steric hindrance from the methylamino group may enhance reactivity in nucleophilic substitutions. 1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol (): The extended aminobutyl chain provides flexibility for chelation or linker applications in bioconjugation .

Pharmacokinetic Implications: The 4-ethylpiperidine group in the target compound confers higher lipophilicity (logP ~2.5 estimated) compared to smaller analogs like (logP ~0.5). This may improve blood-brain barrier penetration but reduce aqueous solubility. Fluorinated derivatives () often exhibit prolonged half-lives due to resistance to oxidative metabolism, a trait absent in non-fluorinated analogs .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol can be approached by:

  • Functionalizing the piperidine ring at the nitrogen with an ethyl substituent.
  • Introducing a methylene linker between the piperidine nitrogen and the cyclobutanol ring.
  • Constructing or modifying the cyclobutanol ring to bear the hydroxyl group at the 1-position.

This often involves nucleophilic substitution reactions, alkylation, and ring functionalization under controlled conditions.

Key Preparation Steps and Conditions

Step 1: Preparation of 4-Ethylpiperidine Intermediate

  • The 4-ethylpiperidine moiety can be synthesized by alkylation of piperidine with ethyl halides or via reductive amination.
  • Protection of the piperidine nitrogen might be necessary to control regioselectivity.
  • Typical conditions involve bases such as potassium carbonate or cesium fluoride in polar aprotic solvents like N,N-dimethylacetamide (DMA) or dimethylformamide (DMF).
  • Reaction temperatures range from room temperature to reflux (~85–100 °C), with reaction times from several hours to overnight.

Detailed Reaction Data and Yields

Step Reaction Conditions Reagents Solvent Temperature Time Yield Notes
1 Alkylation of piperidine with ethyl halide Piperidine, Ethyl bromide DMF or DMA 40–90 °C 12–19 h 60–95% Use of sodium hydride or potassium carbonate base for deprotonation
2 N-alkylation with chloromethyl cyclobutanol derivative 4-Ethylpiperidine, chloromethyl cyclobutanol mesylate Ethanol, NMP 70–105 °C 16–24 h 58–95% Stirring under nitrogen, slow addition of reagents to control reaction
3 Purification and isolation Filtration, crystallization, chromatography - Ambient - - Final product isolated as solid or foam

Research Findings and Optimization

  • Use of potassium carbonate as base in ethanol/water mixtures at reflux yields up to 84–95% of the intermediate compounds, indicating efficient nucleophilic substitution under mild basic conditions.
  • Cesium fluoride in DMA at 85 °C for 12–18 hours provides moderate yields (~58–60%) for similar alkylation reactions, suggesting an alternative base/solvent system that can be tuned for selectivity.
  • Reaction monitoring by NMR and mass spectrometry confirms the formation of desired products with characteristic signals for piperidine protons and cyclobutanol hydroxyl.
  • Purification by silica gel chromatography using solvent gradients (e.g., ethyl acetate/hexane mixtures) ensures removal of unreacted starting materials and byproducts.
  • Temperature control and slow reagent addition improve product purity and yield by minimizing side reactions.

Summary Table of Representative Preparation Conditions

Parameter Condition Range Effect on Yield/Quality
Base Potassium carbonate, Cesium fluoride Potassium carbonate generally gives higher yields
Solvent Ethanol/water, DMA, DMF Ethanol/water favored for crystallization; DMA/DMF for solubility
Temperature 70–105 °C Higher temperatures accelerate reaction but may increase side products
Time 12–24 hours Longer times improve conversion but require monitoring to avoid degradation
Atmosphere Nitrogen Prevents oxidation and moisture interference
Purification Filtration, chromatography Essential for isolating pure compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the piperidine moiety reacts with a cyclobutanol derivative. Optimization involves adjusting solvent polarity (e.g., acetonitrile or methanol), temperature (40–60°C), and base selection (e.g., K2_2CO3_3 or triethylamine). Monitoring reaction progress via TLC or HPLC ensures intermediate stability . For example, analogous piperidine derivatives achieved 97% yield under reflux with aqueous HCl and NaHCO3_3 workup .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm substituent positions on the piperidine and cyclobutanol rings. Mass spectrometry (HRMS) validates molecular weight. HPLC or GC-MS assesses purity, while X-ray crystallography resolves stereochemistry for chiral centers . For example, PubChem-derived InChI keys and SMILES strings aid in computational validation .

Q. How can researchers assess the compound’s solubility and partition coefficient (logP) for in vitro studies?

  • Methodological Answer : Determine logP experimentally via shake-flask methods using octanol/water phases. Solubility is tested in DMSO, PBS, or ethanol at varying pH (4–9). Dynamic light scattering (DLS) evaluates aggregation in aqueous buffers. Computational tools like ACD/LogP or MarvinSuite predict physicochemical properties .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen for receptor binding (e.g., GPCRs or ion channels) using radioligand displacement assays. Enzyme inhibition studies (e.g., cytochrome P450) employ fluorometric or colorimetric substrates. Cytotoxicity is assessed via MTT or resazurin assays in cell lines (e.g., HEK-293 or HepG2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

  • Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. Compare experimental data with density functional theory (DFT)-calculated chemical shifts. For chiral centers, employ chiral chromatography or optical rotation analysis . Case studies on similar piperidine derivatives show that steric effects from the cyclobutanol ring may cause unexpected splitting .

Q. What strategies mitigate oxidative or hydrolytic degradation of this compound in long-term stability studies?

  • Methodological Answer : Conduct accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH). Add antioxidants (e.g., BHT) or stabilize pH with buffered formulations. HPLC-MS identifies degradation products, while Arrhenius modeling predicts shelf life. For example, tert-butyl analogs showed improved stability via steric hindrance .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., ethyl to propyl on piperidine) or cyclobutanol ring expansion. Test analogs in parallel assays for binding affinity, metabolic stability (using liver microsomes), and permeability (Caco-2 models). Molecular docking against crystallized receptor structures (e.g., PDB entries) guides rational design .

Q. What experimental and computational methods validate the compound’s interaction with a suspected biological target (e.g., a neurotransmitter receptor)?

  • Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Pair with molecular dynamics simulations (e.g., GROMACS) to analyze ligand-receptor interactions. For example, bromobenzyl-piperidine analogs showed nanomolar affinity via SPR, corroborated by free-energy perturbation calculations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 2
1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol

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